(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid (CAS: 1607004-16-9) is a synthetic amino acid derivative bearing a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and an isobutoxy side chain. Its molecular formula is C₂₂H₂₅NO₅, with a molecular weight of 383.44 g/mol . The compound is primarily utilized in peptide synthesis as a building block, particularly in solid-phase methodologies where the Fmoc group enables orthogonal deprotection under mild basic conditions.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-14(2)11-27-13-20(21(24)25)23-22(26)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXWQHMUXWWMBY-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) in acetal formation due to its ability to stabilize transition states. Ethyl acetate is preferred for extractions to minimize emulsions.
Catalytic Systems
PPTS offers superior activity over p-toluenesulfonic acid (PTSA) in acetal reactions, reducing side-product formation. A molar ratio of 1:0.2 (substrate:PPTS) achieves 72–77% yields.
Temperature and Time Trade-offs
Prolonged reflux (8–50 hours) improves conversion but risks racemization. A balance is struck at 8–12 hours for optimal stereochemical fidelity.
Challenges and Mitigation Strategies
-
Racemization Risk : Minimized by maintaining pH <4 during hydrolysis and using low-temperature (<40°C) extraction.
-
Byproduct Formation : Acetic acid co-solvent reduces dimerization during Fmoc protection.
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Scalability Issues : Batch-wise addition of reagents in THF prevents exothermic runaway reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Applications in Peptide Synthesis
2.1. Role as a Protecting Group:
Fmoc groups are widely used in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under mild basic conditions, making it advantageous for synthesizing sensitive peptides that may be affected by harsher acidic conditions.
Case Study: Synthesis of Peptides
A study demonstrated the successful synthesis of various peptides using Fmoc-protected amino acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid). The process involved coupling the Fmoc-amino acids with activated carboxylic acids using coupling reagents such as HATU or DIC, followed by deprotection steps to yield the final peptide products .
Biochemical Applications
3.1. Drug Development:
The compound has been explored for its potential in drug development due to its structural analogs that can influence biological activity. For instance, derivatives of Fmoc-protected amino acids have been investigated for their roles in modulating enzyme activity and receptor interactions.
3.2. Structural Biology:
In structural biology, Fmoc derivatives are utilized to create modified peptides that can be crystallized for X-ray diffraction studies. This allows researchers to elucidate the three-dimensional structures of proteins and understand their functions at a molecular level .
Comparison with Other Protecting Groups
| Property | Fmoc Group | Boc Group |
|---|---|---|
| Deprotection Conditions | Mild basic conditions | Strong acid required |
| Stability | Stable under basic conditions | Less stable under basic conditions |
| Ease of Handling | High | Moderate |
| Applications | Widely used in SPPS | Used in solution-phase synthesis |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s analogs differ primarily in the substituent at the β-position (R-group), which influences solubility, stability, and biological activity. Below is a comparative analysis:
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid, often referred to as Fmoc-L-isoleucine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and therapeutic implications.
Chemical and Structural Properties
The molecular formula for this compound is C19H19NO4, with a molecular weight of 325.36 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the isobutoxy side chain contributes to its lipophilicity and potential membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.36 g/mol |
| Melting Point | 140 °C |
| Purity | 95% |
Antimicrobial Properties
Recent studies have indicated that derivatives of fluorenone, including those containing the Fmoc group, exhibit significant antimicrobial activities. For instance, compounds derived from 9-fluorenone have shown promise against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds can enhance their ability to penetrate bacterial membranes, thereby increasing their efficacy as antimicrobial agents.
Anticancer Activity
The fluorenone scaffold has been identified as a potential pharmacophore for antitumor compounds. Research suggests that certain fluorenone derivatives can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair processes . The introduction of specific side chains has been shown to improve antiproliferative activity, indicating that this compound may possess similar properties worthy of further exploration.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, derivatives have been found to inhibit InhA, an enzyme critical for the fatty acid biosynthesis pathway in Mycobacterium tuberculosis . This inhibition suggests potential applications in treating tuberculosis and other infections caused by drug-resistant strains.
Case Studies
- Antimicrobial Efficacy : A study on fluorenone derivatives demonstrated that specific modifications could lead to compounds with low minimum inhibitory concentrations (MICs) against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The research highlighted the importance of structural diversity in enhancing biological activity .
- Antitumor Activity : Investigations into 2,7-diamidofluorenones revealed that certain compounds exhibited significant antiproliferative effects against various cancer cell lines. The study emphasized that linear alkyl groups in side chains improved activity compared to branched or bulky groups .
Q & A
Q. What are the critical parameters for synthesizing this compound using Fmoc chemistry?
- Methodological Answer : The synthesis involves Fmoc-protected amino acid coupling. Key parameters include:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, ensuring minimal side reactions .
- Coupling Reagents : Activate carboxyl groups with HOBt/DIC or other carbodiimides for efficient amide bond formation .
- Solvent Compatibility : Use anhydrous DMF or dichloromethane to prevent hydrolysis of reactive intermediates .
- Temperature Control : Maintain 0–25°C during coupling to avoid racemization .
Q. How should researchers purify and characterize this compound to ensure high yield and purity?
- Methodological Answer :
- Purification : Employ reverse-phase HPLC (RP-HPLC) with gradients of acetonitrile/water (+0.1% TFA) to isolate the product. Monitor purity at 220–254 nm .
- Solubility Considerations : Use DMSO or DMF for dissolving the compound before chromatographic separation .
- Quality Control : Confirm identity via LC-MS (ESI+) and H/C NMR. Key NMR signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and isobutoxy methyl groups (δ 0.9–1.1 ppm) .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation and moisture absorption .
- Stability Tests : Monitor degradation via TLC or HPLC every 6 months. Degradation products may include free amine (post-Fmoc cleavage) or hydrolyzed esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-reference GHS classifications: reports H302 (oral toxicity), while states incomplete toxicological data. Conduct in-house acute toxicity assays (e.g., OECD 423) using rodent models to validate LD .
- Exposure Mitigation : Implement engineering controls (fume hoods) and PPE (nitrile gloves, respirators) during handling, as skin/eye irritation (H315/H319) is consistently reported .
Q. What advanced spectroscopic techniques are required to confirm stereochemical integrity and functional group reactivity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column to verify enantiomeric purity (>99% ee) .
- FT-IR Analysis : Confirm carbonyl stretches (Fmoc C=O at ~1700 cm, carboxylic acid at ~1725 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H] to theoretical mass (e.g., CHNO requires m/z 440.1948) .
Q. How can racemization during solid-phase peptide synthesis (SPPS) involving this compound be minimized?
- Methodological Answer :
- Coupling Conditions : Use low-temperature (0–4°C) coupling with HATU/Oxyma Pure to suppress base-induced racemization .
- Monitoring : Perform Kaiser tests or conduct inline UV monitoring (at 301 nm) for unreacted amines .
Q. What strategies are effective in designing analogs of this compound to enhance biological activity?
- Methodological Answer :
- Structural Modifications :
| Substituent | Biological Impact | Evidence |
|---|---|---|
| Isobutoxy → Phenylthio | Increased lipophilicity and target binding | |
| Fmoc → Boc | Alters deprotection kinetics |
- Activity Testing : Screen analogs in enzyme inhibition assays (e.g., HIV-1 entry inhibition) using pseudovirus systems .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K, k/k) with target proteins .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., PDE5) to resolve binding modes at 1.5–2.0 Å resolution .
Q. What experimental approaches validate the compound’s role in intracellular fluorescence imaging?
- Methodological Answer :
- Probe Synthesis : Conjugate the compound to fluorophores (e.g., nitrobenzoxadiazole) via EDC/NHS chemistry .
- Cellular Imaging : Use confocal microscopy to track localization in live cells, with controls for autofluorescence and photobleaching .
Data Contradiction Analysis
Q. Why do safety data sheets (SDS) provide conflicting stability information for this compound?
- Methodological Answer :
- Source Variability : reports stability under "normal conditions," while warns of decomposition above 40°C. Conduct differential scanning calorimetry (DSC) to determine exact decomposition thresholds .
- Environmental Factors : Test stability under varying humidity (5–95% RH) and oxygen levels to identify critical degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
